molecular formula C12H15F2NO2S B4439591 N-(3,4-difluorophenyl)cyclohexanesulfonamide

N-(3,4-difluorophenyl)cyclohexanesulfonamide

Cat. No. B4439591
M. Wt: 275.32 g/mol
InChI Key: LNRQRHKXSGLFKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorophenyl)cyclohexanesulfonamide, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that has been used for decades to treat pain and inflammation. However, recent scientific research has revealed that Diflunisal has potential applications beyond its traditional use as an analgesic. In

Mechanism of Action

N-(3,4-difluorophenyl)cyclohexanesulfonamide works by inhibiting the activity of COX-2, which is involved in the production of prostaglandins that cause inflammation. By reducing the production of these inflammatory molecules, N-(3,4-difluorophenyl)cyclohexanesulfonamide can reduce pain and inflammation. Additionally, N-(3,4-difluorophenyl)cyclohexanesulfonamide has been found to modulate protein aggregation by stabilizing proteins and preventing their misfolding and aggregation.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)cyclohexanesulfonamide has been found to have several biochemical and physiological effects. It can reduce pain and inflammation by inhibiting the production of prostaglandins. Additionally, N-(3,4-difluorophenyl)cyclohexanesulfonamide has been found to modulate protein aggregation by stabilizing proteins and preventing their misfolding and aggregation. This can potentially prevent the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

N-(3,4-difluorophenyl)cyclohexanesulfonamide has several advantages for lab experiments. It is readily available and relatively inexpensive. Additionally, it has been extensively studied and its mechanism of action is well understood. However, N-(3,4-difluorophenyl)cyclohexanesulfonamide also has some limitations. It can be toxic at high doses and can interfere with other biochemical processes in the body. Additionally, its effects on protein aggregation may be dependent on the specific protein being studied.

Future Directions

There are several future directions for the use of N-(3,4-difluorophenyl)cyclohexanesulfonamide in scientific research. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(3,4-difluorophenyl)cyclohexanesulfonamide's ability to modulate protein aggregation could potentially prevent the development of these diseases. Additionally, N-(3,4-difluorophenyl)cyclohexanesulfonamide could be used in the development of new drugs that target COX-2, which is involved in the production of prostaglandins that cause inflammation. Finally, N-(3,4-difluorophenyl)cyclohexanesulfonamide could be used in the study of protein folding and aggregation, which has implications for the development of new therapies for a wide range of diseases.

Scientific Research Applications

N-(3,4-difluorophenyl)cyclohexanesulfonamide has been found to have potential applications in scientific research beyond its traditional use as an analgesic. Recent studies have shown that N-(3,4-difluorophenyl)cyclohexanesulfonamide can be used to modulate protein aggregation, which is a key factor in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(3,4-difluorophenyl)cyclohexanesulfonamide has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation.

properties

IUPAC Name

N-(3,4-difluorophenyl)cyclohexanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO2S/c13-11-7-6-9(8-12(11)14)15-18(16,17)10-4-2-1-3-5-10/h6-8,10,15H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRQRHKXSGLFKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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